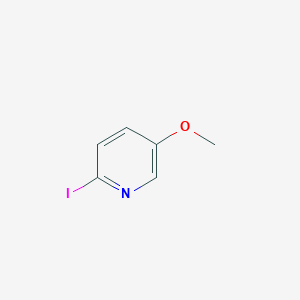

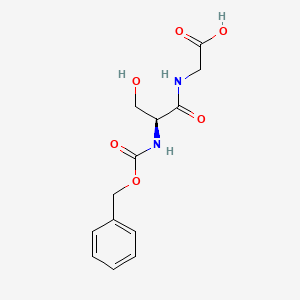

(S)-2-(2-(((Benzyloxy)carbonyl)amino)-3-hydroxypropanamido)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(S)-2-(2-(((Benzyloxy)carbonyl)amino)-3-hydroxypropanamido)acetic acid” is a complex organic compound. It contains a carboxylic acid group, which combines both carbonyl and a hydroxyl group on the same carbon . The acidity of carboxylic acids depends on the electrophilic character of the carbonyl carbon .

Applications De Recherche Scientifique

Enhancement in NO2 Sensing Properties of SWNTs

Scientific Field

This application falls under the field of Material Science and Environmental Science .

Summary of the Application

The compound Z-SER-GLY-OH is used to functionalize Single Walled Carbon Nanotubes (SWNTs) to improve their sensing properties for nitrogen dioxide (NO2), a harmful environmental pollutant .

Methods of Application

The SWNTs are functionalized with the enzyme N-benzyloxycarbonylglycine (Z-Gly-OH). Various parameters of the functionalization process such as time and temperature are optimized and analyzed in detail .

Results or Outcomes

The functionalization with Z-Gly-OH makes it possible to obtain amino groups on the surface of nanotubes in the absence of a solvent. The as-developed gas sensor shows fast response/recovery as well as high sensitivity .

Proton Conduction in Gly-X (X = Ser, Ser-Gly-Ser) and GS50

Scientific Field

This application is in the field of Bioengineering and Material Science .

Summary of the Application

The compound Z-SER-GLY-OH is used in the study of proton conductivity in peptides to clarify the relationship between hydration and proton conduction .

Methods of Application

Single crystals of glycyl serine (Gly-Ser), a peptide with an OH group on the side chain, were prepared and the relationship between proton conduction and crystal structure was investigated .

Results or Outcomes

It was inferred that the proton conductivity in hydrated Gly-Ser crystals is caused by the cleavage and rearrangement of hydrogen bonds between hydration shells formed by hydrogen bonds between amino acids and water molecules .

Understanding and Applications of Ser/Gly Linkers in Protein Engineering

Scientific Field

This application is in the field of Bioengineering and Protein Engineering .

Summary of the Application

The compound Z-SER-GLY-OH is used in the study of the conformational behavior of Ser/Gly linkers in protein engineering .

Methods of Application

The conformational behavior of Ser/Gly linkers is described using random coil models, and FRET (Förster Resonance Energy Transfer) is measured as a function of linker length to obtain empirical values for the stiffness of linkers containing different Ser-to-Gly ratios .

Results or Outcomes

The study provides insights into the conformational behavior of Ser/Gly linkers and their applications in protein engineering .

Propriétés

IUPAC Name |

2-[[(2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O6/c16-7-10(12(19)14-6-11(17)18)15-13(20)21-8-9-4-2-1-3-5-9/h1-5,10,16H,6-8H2,(H,14,19)(H,15,20)(H,17,18)/t10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OACXHDNMVYUDOE-JTQLQIEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CO)C(=O)NCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CO)C(=O)NCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40427075 |

Source

|

| Record name | N-[(Benzyloxy)carbonyl]-L-serylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-(2-(((Benzyloxy)carbonyl)amino)-3-hydroxypropanamido)acetic acid | |

CAS RN |

30735-20-7 |

Source

|

| Record name | N-[(Benzyloxy)carbonyl]-L-serylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.